Propyl butyrate
Overview
Description
Propyl butyrate, also known as propyl butanoate, is an organic compound with the molecular formula C₇H₁₄O₂. It is an ester formed from the reaction of butyric acid and propanol. This compound is a colorless liquid with a fruity odor, commonly found in various fruits and used in flavorings and fragrances .
Mechanism of Action
Target of Action
Propyl butyrate, also known as propyl butanoate, is a compound that is widely used in the food and fragrance industry due to its fruity odor
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other odors can affect the perception of its smell. Additionally, the concentration of this compound can also impact its perceived intensity. It’s also worth noting that this compound is a volatile compound, meaning it can evaporate into the air, especially in warm conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl butyrate can be synthesized through the esterification of butyric acid with propanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and remove the water formed during the process .
Industrial Production Methods: In industrial settings, this compound is produced by the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to shift the equilibrium towards ester formation. The product is then purified through distillation to obtain high-purity this compound .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield butyric acid and propanol.
Reduction: It can be reduced to butanol and propanol using reducing agents like lithium aluminum hydride.
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Butyric acid and propanol.
Reduction: Butanol and propanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Propyl butyrate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways and as a flavor compound in food science.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug delivery studies.
Industry: Widely used in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals
Comparison with Similar Compounds
Ethyl butyrate: Similar fruity odor, used in flavorings and fragrances.
Methyl butyrate: Also has a fruity odor, used in perfumes and as a flavoring agent.
Butyl butyrate: Used in flavorings and has a similar ester structure.
Uniqueness: Propyl butyrate is unique due to its specific combination of butyric acid and propanol, giving it distinct physical and chemical properties. Its specific odor profile and reactivity make it valuable in various applications, particularly in the flavor and fragrance industry .
Properties
IUPAC Name |
propyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-5-7(8)9-6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAZGNHGCJGYNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059318 | |
Record name | Butanoic acid, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS], Liquid, colourless liquid with a pineapple, apricot odour | |
Record name | Propyl butyrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9519 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Propyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Propyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/222/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
142.00 to 143.00 °C. @ 760.00 mm Hg | |
Record name | Propyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.62 mg/mL at 17 °C, miscible with alcohol, ether; slightly soluble in water | |
Record name | Propyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Propyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/222/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.866 - 0.875 | |
Record name | Propyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/222/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
5.95 [mmHg] | |
Record name | Propyl butyrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9519 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
105-66-8 | |
Record name | Propyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.019 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW590750SQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Propyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-95.2 °C | |
Record name | Propyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of propyl butyrate?
A1: this compound has the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly use gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound in various samples [, , , , , , ]. Other techniques, such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, can also be employed for structural characterization.
Q3: What is the solubility of this compound?
A3: this compound is considered relatively insoluble in water but miscible with organic solvents like ethanol and ether.
Q4: Is this compound attractive to insects?
A4: Yes, this compound has been identified as an attractant for several insect species. Research shows that it is attractive to the West Indian fruit fly (Anastrepha obliqua) [], the dung beetle (Pachylomerus femoralis) [], and the red palm weevil (Rhynchophorus ferrugineus) []. This property makes this compound potentially useful in pest management strategies, such as attracting insects to traps.
Q5: Does this compound play a role in apple aroma?
A5: Yes, this compound is a significant contributor to the aroma of certain apple varieties [, , ]. Its concentration, along with other esters and alcohols, influences the overall fruity and sweet notes of the fruit.
Q6: Can this compound be used as a building block for synthesizing pharmaceuticals?
A6: Yes, this compound can be used in chemoenzymatic synthesis. For instance, it has been employed in the synthesis of the non-tricyclic antidepressant drugs Fluoxetine, Tomoxetine, and Nisoxetine [].
Q7: What are the common methods for synthesizing this compound?
A7: this compound is typically synthesized through the esterification reaction of butyric acid and propanol in the presence of a catalyst [, , ]. Several catalysts, including titanium silicotungstate/titanium dioxide (TiSiW12O40/TiO2) [] and ammonium ferric sulfate dodecahydrate [, ] have been successfully employed for this purpose.
Q8: How does the choice of catalyst affect the synthesis of this compound?
A8: The choice of catalyst influences the reaction rate and yield of this compound. For example, SO4(2-)/TiO2-MoO3 catalyst showed varying yields depending on the alcohol used in the esterification reaction with butyric acid [].
Q9: Can enzymes be used to synthesize this compound?
A9: Yes, lipases, a type of enzyme, can catalyze the synthesis of this compound [, ]. This approach, often referred to as chemoenzymatic synthesis, offers advantages such as high selectivity and milder reaction conditions.
Q10: Can this compound be used in lithium-ion batteries?
A10: Yes, research indicates potential for this compound as a co-solvent in lithium-ion battery electrolytes [, , ]. Studies explored its incorporation into electrolyte formulations to enhance battery performance, particularly at low temperatures.
Q11: How does this compound affect the performance of lithium-ion batteries?
A11: Incorporating this compound as a co-solvent in lithium-ion battery electrolytes has been investigated for its potential to improve performance, particularly at low temperatures [, , ]. It may enhance ionic conductivity and affect the formation of the solid electrolyte interphase (SEI) layer, which plays a crucial role in battery performance.
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